![molecular formula C13H15BrO3 B1294186 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 951885-61-3](/img/structure/B1294186.png)
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, is closely related to the structures and reactions of various bicyclic and tricyclic compounds as described in the provided papers. These compounds are characterized by their complex ring structures and the presence of bromine substituents, which play a significant role in their reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated precursors with various reagents. For instance, the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0^2,7]heptane with methyllithium can lead to different products depending on the methyllithium reagent used, suggesting the formation of an intermediate such as 6-methyltetracyclo[4.2.0.0^1,7.0^5,7]octane . Similarly, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride via an oxetan ester intermediate is another example of the complex synthetic routes employed in the creation of these molecules .
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography. For example, the structure of a 1-p-bromobenzenesulphonyloxymethyl derivative of bicyclo[2,2,2]octane was elucidated, revealing a monoclinic crystal system and a closely conforming symmetry to D3 . This detailed structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of these brominated compounds is diverse, as seen in the ring-opening reactions of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0^2,4]octane, which produces various products under different conditions . The presence of bromine atoms in these structures is a key factor in their chemical behavior, as they can participate in substitution and elimination reactions, leading to a wide range of possible products.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the hydrolytic stability of 2,6,7-trioxabicyclo-[2.2.2]octanes is intermediate between other known compounds, which has implications for their synthetic applications, such as the use of the trioxabicyclo-octane group as a masked carboxy function . The bromine atoms also contribute to the physical properties, such as density and melting points, which are important for the practical handling and use of these compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-12-7-15-13(16-8-12,17-9-12)6-10-3-2-4-11(14)5-10/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQIXCPAVGZDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650093 |
Source


|
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
CAS RN |
951885-61-3 |
Source


|
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

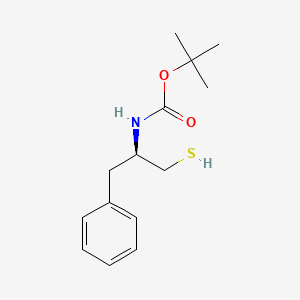
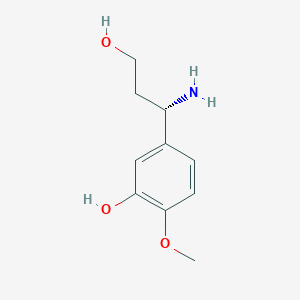
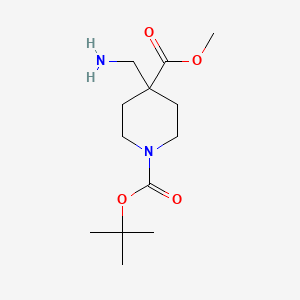
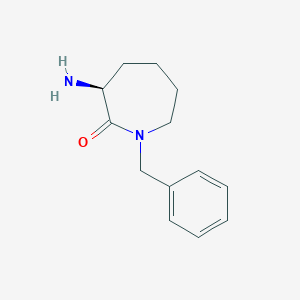
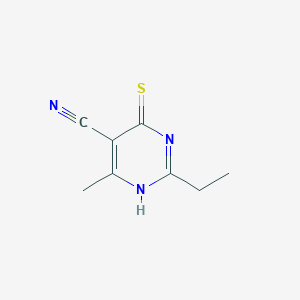
![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)






